N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carboxamide
Description
N-(3-bicyclo[310]hexanyl)-4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carboxamide is a synthetic organic compound that features a unique bicyclic hexane structure and a trifluoropropyl group
Properties
IUPAC Name |
N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2/c14-13(15,16)1-2-18-7-19(6-11(18)20)12(21)17-10-4-8-3-9(8)5-10/h8-10H,1-7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTBZNUCEVFNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)NC(=O)N3CC(=O)N(C3)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carboxamide typically involves multiple steps:
Formation of the bicyclic hexane structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the trifluoropropyl group: This step may involve the use of trifluoropropyl halides or other fluorinated reagents under specific conditions.
Formation of the imidazolidine ring: This can be done through cyclization reactions involving appropriate precursors.
Final coupling reaction: The carboxamide group is introduced in the final step, often through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoropropyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-bicyclo[31
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structure and functional groups.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carboxamide: can be compared to other bicyclic compounds or those containing trifluoropropyl groups.
Imidazolidine derivatives: Compounds with similar imidazolidine rings but different substituents.
Uniqueness
- The combination of the bicyclic hexane structure and the trifluoropropyl group makes this compound unique.
- Its specific functional groups and overall structure may confer unique chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
